

Application Note: Synthesis of 3-Cyclopropylphenol via Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: 3-Cyclopropylphenol

Cat. No.: B1286756

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Abstract

This application note provides a detailed protocol for the synthesis of **3-cyclopropylphenol**, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and cyclopropylboronic acid. This method offers a robust and efficient route to the target molecule with good yields and high purity. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[2] The cyclopropyl moiety is a key structural motif in many biologically active compounds, as it can significantly influence their conformational rigidity, metabolic stability, and binding affinity.[3] This document outlines a specific application of the Suzuki-Miyaura reaction for the synthesis of **3-cyclopropylphenol**, a key intermediate for more complex molecules.

Reaction Scheme

The synthesis of **3-cyclopropylphenol** is accomplished by the palladium-catalyzed cross-coupling of 3-bromophenol with cyclopropylboronic acid, as depicted in the following reaction scheme:

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of **3-cyclopropylphenol**.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.^[4]

Materials:

- 3-Bromophenol (1.0 equiv.)
- Cyclopropylboronic acid (1.3 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (1 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
- Potassium phosphate (K_3PO_4), anhydrous (2.0 equiv.)
- Toluene (anhydrous)
- Water (deionized and degassed)
- Ethyl acetate
- Hexane
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Schlenk flask or a two-necked round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Inert gas supply (Argon or Nitrogen) with manifold
- Syringes and needles
- Standard laboratory glassware
- Rotary evaporator
- Flash chromatography system

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenol (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and anhydrous potassium phosphate (2.0 equiv.).
- **Catalyst Addition:** Under a counterflow of inert gas, add palladium(II) acetate (1 mol%) and SPhos (2 mol%).
- **Solvent Addition:** Add anhydrous toluene and degassed deionized water to the flask to create a biphasic mixture (a common ratio is 4:1 toluene to water). The typical concentration of the limiting reagent is 0.5 M.
- **Degassing:** Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford **3-cyclopropylphenol** as a pure product.^[5]

Data Presentation

Table 1: Summary of Reaction Parameters

Parameter	Value
Starting Materials	3-Bromophenol, Cyclopropylboronic acid
Catalyst	Palladium(II) acetate (Pd(OAc) ₂)
Ligand	SPhos
Base	Potassium phosphate (K ₃ PO ₄)
Solvent	Toluene/Water (4:1)
Temperature	90 °C
Reaction Time	2-4 hours
Expected Yield	70-90%

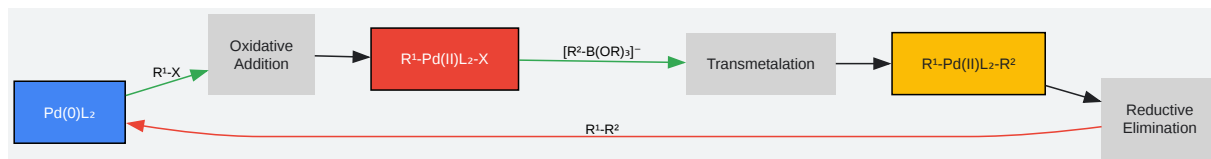
Table 2: Characterization Data for **3-Cyclopropylphenol**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[6]
Molecular Weight	134.17 g/mol	[6]
Appearance	Colorless to pale yellow oil	
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.10 (t, J=7.8 Hz, 1H), 6.70-6.65 (m, 2H), 6.55 (d, J=7.6 Hz, 1H), 5.0 (br s, 1H, OH), 1.85-1.75 (m, 1H), 0.95-0.88 (m, 2H), 0.65-0.60 (m, 2H)	
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	155.0, 146.1, 129.5, 119.5, 114.2, 112.9, 15.6, 6.4 (2C)	
Mass Spectrum (EI)	m/z (%): 134 (M ⁺ , 100), 119 (35), 105 (40), 91 (55), 77 (30)	
Exact Mass	134.0732 g/mol	[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

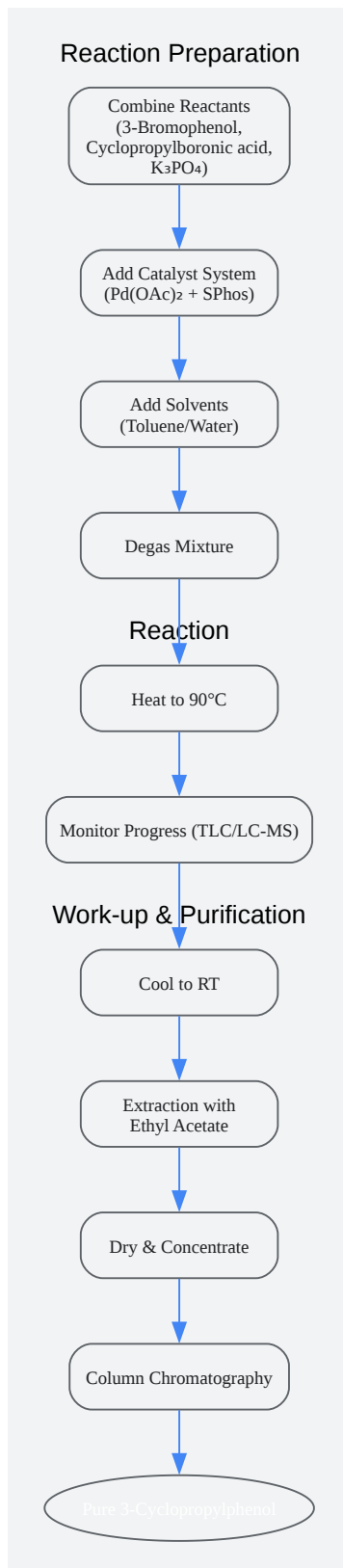


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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.



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Caption: Workflow for the synthesis of **3-cyclopropylphenol**.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of **3-cyclopropylphenol** using a Suzuki-Miyaura cross-coupling reaction. The use of a palladium acetate catalyst with the SPhos ligand provides good yields under relatively mild conditions. This procedure is suitable for researchers in both academic and industrial settings who require access to this important chemical intermediate for applications in drug discovery and materials science.

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